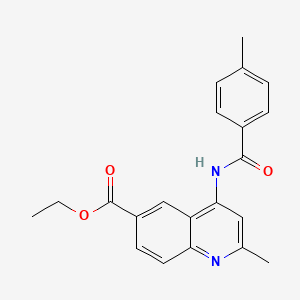

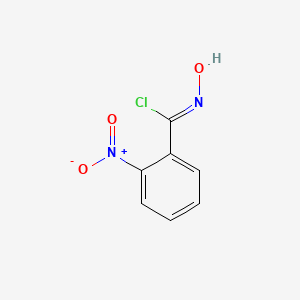

N-Hydroxy-2-nitrobenzimidoyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

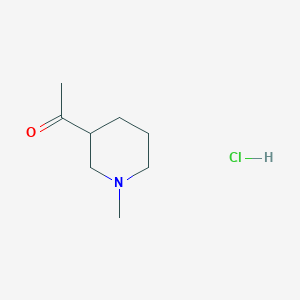

N-Hydroxy-2-nitrobenzimidoyl chloride (HNBN) is a highly reactive, water-soluble organic compound, which has a wide range of applications in the fields of organic synthesis, biochemistry and drug design. HNBN is a derivative of nitrobenzimidazole and is used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a ligand in drug design. HNBN has also been used in the synthesis of polymers, polysaccharides, and other polymers.

Scientific Research Applications

1. Chemical Structure and Isomerism

Research on N-alkoxybenzoimidic acid derivatives, including N-Hydroxy-2-nitrobenzimidoyl chloride, has contributed to understanding chemical structure and isomerism. Studies have focused on well-defined E/Z isomers of this compound and related ones to provide data for benzhydroximic acid derivatives. NMR parameters were determined to assess stereochemical significance and effects of electronegative substituents (Schraml et al., 2002).

2. Protein Modification

Another application of related compounds involves water-soluble reagents prepared from 2-hydroxy-5-nitrobenzyl halides, which selectively modify tryptophan and cysteine in amino acids. This demonstrates its potential in protein research and modification (Horton & Tucker, 1970).

3. Environmental Chemistry

In environmental chemistry, the oxidation kinetics of chemicals like nitrobenzene have been studied in the presence of hydroxyl radical scavengers. This research is vital for understanding the environmental impact and degradation pathways of various organic compounds (Zepp, Hoigné, & Bader, 1987).

4. Polymer Chemistry

The compound's derivative has been used in synthesizing novel polymers which can switch from cationic to zwitterionic form upon light irradiation. This has implications for DNA condensation and release, as well as antibacterial applications (Sobolčiak et al., 2013).

5. Molecular Biology Techniques

In molecular biology, techniques involving o-nitrobenzyl protection at the 2'-hydroxyl group of ribonucleic acids have been developed. This is significant for the synthesis of ribooligonucleotides, which are crucial in genetic research and biotechnology (Ohtsuka, Tanaka, & Ikehara, 1974).

Future Directions

N-Hydroxy-2-nitrobenzimidoyl chloride, like other N-hydroxy compounds, has potential for further exploration in various fields of organic synthesis, drug development, and material science. The structurally modifiable platform of N-hydroxybenzimidazole, for instance, has been applied to the direct C-H functionalization reactions . This suggests that this compound could also be explored in similar contexts.

properties

IUPAC Name |

(1Z)-N-hydroxy-2-nitrobenzenecarboximidoyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O3/c8-7(9-11)5-3-1-2-4-6(5)10(12)13/h1-4,11H/b9-7- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQHJGNRLAWHRNE-CLFYSBASSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=NO)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C(=N/O)/Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2726698.png)

![5-[(4-chlorophenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)

![3-[4-(Propan-2-yl)piperazin-1-yl]propanoic acid dihydrochloride](/img/structure/B2726707.png)

![4-[5-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid](/img/structure/B2726708.png)

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide](/img/structure/B2726710.png)